Bicyclo[2.2.1]hept-2-en-7-one
Overview
Description
Bicyclo[2.2.1]hept-2-en-7-one: is a bicyclic organic compound with the molecular formula C₇H₈O norcamphor . This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The presence of a carbonyl group at the 7-position makes it a ketone. This unique structure imparts interesting chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-2-en-7-one can be synthesized through various methods. One common method involves the oxidation of bicyclo[2.2.1]hept-2-ene using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically takes place in an organic solvent like acetone or dichloromethane under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of bicyclo[2.2.1]hept-2-ene using metal catalysts such as palladium or ruthenium . These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-2-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield .
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Bicyclo[2.2.1]heptane-2,7-dione.
Reduction: Bicyclo[2.2.1]hept-2-en-7-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-en-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-en-7-one involves its reactivity towards nucleophiles and electrophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the rigid bicyclic structure influences the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the carbonyl group, making it less reactive towards nucleophiles.
Bicyclo[2.2.1]heptane-2,7-dione: Contains two carbonyl groups, increasing its reactivity towards nucleophiles and electrophiles.
Bicyclo[2.2.1]hept-2-en-7-ol: Contains a hydroxyl group instead of a carbonyl group, altering its chemical properties and reactivity
Uniqueness: Bicyclo[2.2.1]hept-2-en-7-one is unique due to its combination of a rigid bicyclic structure and a reactive carbonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-en-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNQSKGBMOIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989216 | |
Record name | Bicyclo[2.2.1]hept-2-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-71-3 | |
Record name | Bicyclo(2.2.1)hept-2-en-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]hept-2-en-7-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-2-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo(2.2.1)hept-2-en-7-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCB2445QJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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